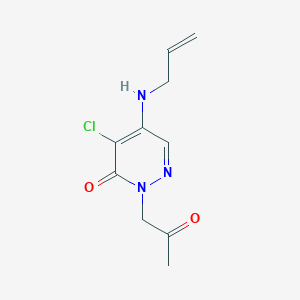

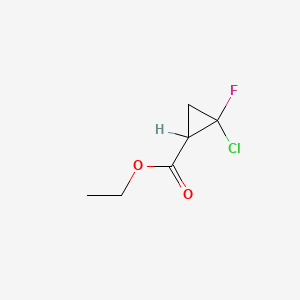

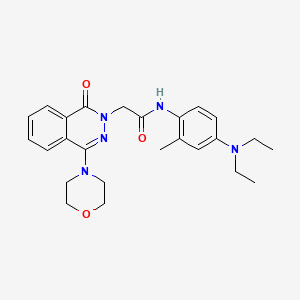

![molecular formula C13H11N3O2 B2948760 N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)furan-2-carboxamide CAS No. 1396802-84-8](/img/structure/B2948760.png)

N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)furan-2-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Pyrazolo[1,5-a]pyrimidines are a large family of N-heterocyclic compounds that have significant impact in medicinal chemistry . They have been identified as strategic compounds for optical applications due to their simpler and greener synthetic methodology . They have tunable photophysical properties, in which electron-donating groups (EDGs) at position 7 on the fused ring improve both the absorption and emission behaviors .

Synthesis Analysis

A family of 7-substituted 2-methylpyrazolo[1,5-a]pyrimidines was synthesized by a two-step synthesis sequence starting from the appropriate methyl ketone . The compounds were synthesized in an overall yield of 67–93% by some variations of protocols previously reported .Molecular Structure Analysis

The crystal structure of a similar compound, N-(pyridin-2-ylmethyl)furan-2-carboxamide, was elucidated by single crystal X-ray diffraction and characterized by NMR, FT-IR, UV–Vis spectroscopic techniques . In this molecule, the dihedral angle between furan and pyridine rings is 73.52(14)° . The compound crystallized in an orthorhombic lattice with a space group of Pca21 .Chemical Reactions Analysis

The properties and stability found in pyrazolo[1,5-a]pyrimidines are comparable to commercial probes such as coumarin-153, prodan and rhodamine 6G . The electronic structure analysis based on DFT and TD-DFT calculations revealed that EDGs at position 7 on the fused ring favor large absorption/emission intensities as a result of the ICT to/from this ring .Physical And Chemical Properties Analysis

The physical and chemical properties of pyrazolo[1,5-a]pyrimidines can be tuned by modifying the electron-donating groups (EDGs) at position 7 on the fused ring . This allows them to have a wide range of absorption and emission behaviors .Mecanismo De Acción

Target of Action

Similar compounds, such as pyrazolopyrimidines, have been found to interact with cyclin-dependent kinase 2 (cdk2) in humans . CDK2 is a crucial regulator of the cell cycle and plays a significant role in cell proliferation and division .

Mode of Action

Pyrazolopyrimidines, which share a similar structure, are known to act as bioisosteres of adenine and retain the main interactions of atp at the kinase domain . This suggests that N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)furan-2-carboxamide might interact with its targets in a similar manner, potentially inhibiting their activity and thus affecting cell cycle progression.

Biochemical Pathways

Disruption of these pathways could lead to altered cell proliferation and potentially have anti-tumor effects .

Result of Action

If it acts similarly to other pyrazolopyrimidines, it could potentially inhibit cdk2, leading to disruption of the cell cycle and potentially exerting anti-proliferative effects .

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One of the advantages of N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)furan-2-carboxamide is its potent inhibitory activity against CDKs, making it a potential candidate for the treatment of cancer. Additionally, this compound has anti-inflammatory activity, making it a potential candidate for the treatment of inflammatory diseases. However, one of the limitations of this compound is its low solubility in aqueous solutions, which can make it difficult to administer in vivo.

Direcciones Futuras

There are several future directions for the study of N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)furan-2-carboxamide. One potential direction is the development of more potent and selective CDK inhibitors based on the structure of this compound. Another potential direction is the investigation of the anti-inflammatory activity of this compound in animal models of inflammatory diseases. Additionally, the development of novel drug delivery systems for this compound could overcome its low solubility in aqueous solutions and improve its bioavailability.

Métodos De Síntesis

The synthesis of N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)furan-2-carboxamide involves the reaction of 3-(furan-2-ylmethyl)-1H-pyrazolo[3,4-b]pyridine with N-(chloromethyl)pyrazole in the presence of a base. The reaction proceeds through the formation of an intermediate, which is then treated with furfurylamine to yield this compound. The overall yield of the synthesis is about 40%, and the purity of the compound can be achieved through recrystallization.

Aplicaciones Científicas De Investigación

N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)furan-2-carboxamide has been extensively studied for its potential applications in drug discovery. It has been shown to have potent inhibitory activity against several kinases, including CDK2, CDK4, and CDK6. This compound has also been shown to inhibit the proliferation of cancer cells in vitro and in vivo. Additionally, this compound has been shown to have anti-inflammatory activity, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.

Propiedades

IUPAC Name |

N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)furan-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11N3O2/c17-13(12-5-3-7-18-12)14-8-10-9-15-16-6-2-1-4-11(10)16/h1-7,9H,8H2,(H,14,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBUJRRZVCOCACH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=NN2C=C1)CNC(=O)C3=CC=CO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

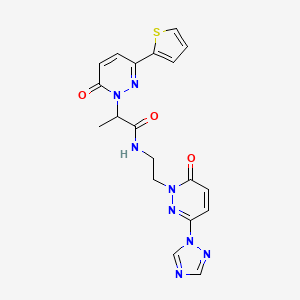

![2-(N-Methylisoquinoline-5-sulfonamido)-N-[3-(trifluoromethyl)phenyl]acetamide hydrochloride](/img/structure/B2948682.png)

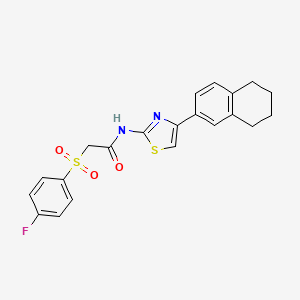

![1-(4-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)phenyl)-3-(4-methoxyphenethyl)urea](/img/structure/B2948688.png)

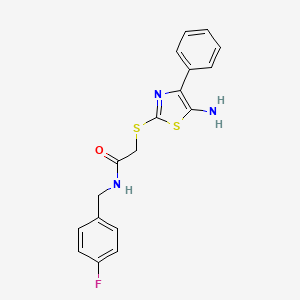

![N-(5-chloro-2-methoxyphenyl)-2-((3-(4-chlorophenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide](/img/structure/B2948695.png)

![Propanoic acid, 2,2'-[carbonothioylbis(thio)]bis[2-methyl-](/img/structure/B2948697.png)

![3-(9-Chloro-1'-methyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-2-yl)phenol](/img/structure/B2948698.png)